molecular formula C17H15N3OS B11465284 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone

2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone

Cat. No.: B11465284
M. Wt: 309.4 g/mol
InChI Key: NELACKPYIURSBY-UHFFFAOYSA-N
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Description

2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone is a triazole-based compound featuring a sulfur-linked ethanone moiety and a methyl-substituted triazole core. Its synthesis typically involves S-alkylation of a triazole-3-thiol precursor with α-halogenated ketones under alkaline conditions . The compound’s structure is characterized by:

  • Methyl group at the 5-position: Enhances lipophilicity and modulates electronic effects.
  • Diphenylethanone moiety: Contributes to aromatic interactions and steric bulk.

Spectroscopic data (e.g., ¹³C NMR carbonyl signal at ~193 ppm) confirm the ketone functionality, while ¹H-15N HMBC correlations aid in assigning triazole substituents .

Properties

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone

InChI

InChI=1S/C17H15N3OS/c1-12-18-17(20-19-12)22-16(14-10-6-3-7-11-14)15(21)13-8-4-2-5-9-13/h2-11,16H,1H3,(H,18,19,20)

InChI Key

NELACKPYIURSBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone typically involves the cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like copper(I) oxide (Cu2O) in the absence of any ligand . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize the reaction conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural and physicochemical features of similar triazole derivatives:

Compound Name Substituents on Triazole Molecular Formula Molecular Weight Melting Point (°C) Synthesis Yield Key Spectral Data (¹³C NMR, ppm)
2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone (Target) 5-Me, 4-H C23H19N3OS 385.48 N/A N/A Ketone C=O: ~193
2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone 4-BrPh, 5-Ph C28H20BrN3OS 542.45 N/A 57% Ketone C=O: 193.0
2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone 4-MeOPh, 5-Ph C29H23N3O2S 477.58 N/A Not reported N/A
2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone 4-ClPh, 4-MeOPh C23H17ClN3O2S 442.92 N/A Not reported N/A
2-[(5-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone 5-(MePhS-CH2), 4-Ph C24H21N3OS2 431.57 N/A Not reported N/A
Key Observations:
  • Electron-withdrawing groups (e.g., Br in ) increase molecular weight and may reduce solubility.
  • Bulkier substituents (e.g., 4-methylphenylsulfanylmethyl in ) introduce steric hindrance, affecting reactivity.

Spectroscopic and Structural Insights

  • ¹H-15N HMBC : Critical for assigning triazole N-substituents. For example, coupling between 4-N and ortho-protons of aryl groups confirms substitution patterns .
  • Diastereotopic Protons : Observed in methylene groups adjacent to asymmetric centers (e.g., S-CH2 in ), with distinct δ values in ¹H NMR.
  • Carbonyl Signal : Consistent at ~193 ppm across ketone-containing derivatives (e.g., ).

Biological Activity

The compound 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone can be represented as follows:

C16H16N4S\text{C}_{16}\text{H}_{16}\text{N}_4\text{S}

This compound features a triazole ring linked to a diphenylethanone moiety through a sulfanyl group. The presence of the triazole ring is significant as it contributes to the compound's biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial properties. The compound has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 2 μg/mL against certain pathogens, suggesting comparable efficacy to established antibiotics like chloramphenicol and fluconazole .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. The 1,2,4-triazole scaffold has been extensively studied for its ability to inhibit fungal growth by targeting sterol biosynthesis pathways. Specifically, compounds similar to 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone have demonstrated significant antifungal activity against Candida albicans and other pathogenic fungi .

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, related compounds have been tested against various cancer cell lines with promising results. One study reported that certain triazole-thione derivatives exhibited IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and showed activity against breast cancer cell lines (T47D) with IC50 values of 27.3 μM . This suggests that the compound may possess similar anticancer properties.

The biological activities of triazole derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as inhibitors of key enzymes involved in microbial and fungal metabolism.
  • Disruption of Cell Membrane Integrity : These compounds can compromise the integrity of microbial cell membranes, leading to cell death.
  • Interference with Nucleic Acid Synthesis : Some triazoles inhibit DNA and RNA synthesis in cancer cells and pathogens.

Study on Antimicrobial Efficacy

A study conducted on a series of triazole derivatives demonstrated that modifications in the phenyl ring significantly enhanced antimicrobial activity. Compounds with electron-donating groups showed higher potency against Gram-positive bacteria compared to their counterparts .

Evaluation Against Cancer Cell Lines

In another investigation focusing on anticancer properties, several triazole derivatives were synthesized and evaluated for their cytotoxic effects on different cancer cell lines. The results indicated that structural variations greatly influenced their efficacy, with some compounds displaying selective toxicity towards cancer cells while sparing normal cells .

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